molecular formula C15H15N3O2S B6044510 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile

2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile

Cat. No.: B6044510
M. Wt: 301.4 g/mol
InChI Key: SRDUICLDGGNLJT-QBFSEMIESA-N
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Description

2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate, which is then reacted with a nitrile-containing compound under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring may interact with specific binding sites, while the morpholine ring can enhance solubility and bioavailability. The nitrile group may participate in covalent bonding with target molecules, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile: Lacks the morpholine ring, which may affect its solubility and bioavailability.

    4-(4-morpholinyl)-3-oxobutanenitrile: Lacks the benzothiazole ring, which may reduce its biological activity.

Uniqueness

2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is unique due to the combination of the benzothiazole and morpholine rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4-morpholin-4-ylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c16-9-11(13(19)10-18-5-7-20-8-6-18)15-17-12-3-1-2-4-14(12)21-15/h1-4,19H,5-8,10H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDUICLDGGNLJT-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=C(C#N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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